Diethyl 2,5-Dibromoterephthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

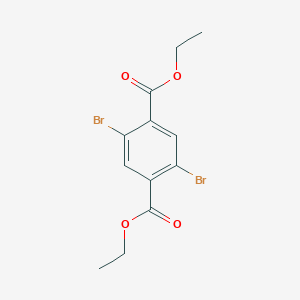

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRSDHICEYICMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622921 | |

| Record name | Diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18013-97-3 | |

| Record name | Diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2,5-Dibromoterephthalate

CAS Number: 18013-97-3

This technical guide provides a comprehensive overview of Diethyl 2,5-Dibromoterephthalate, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, and key applications, supported by experimental protocols and data visualizations.

Core Chemical Data

This compound is a symmetrically substituted aromatic compound with two bromo-substituents and two ethyl ester functional groups. Its structure makes it a versatile building block in organic synthesis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 18013-97-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₂Br₂O₄ | [1][2][3][4] |

| Molecular Weight | 380.03 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 127-131 °C | [1][2][3] |

| Boiling Point | 335 °C (lit.) | [2][3] |

| Purity | Typically >98% | [5][6] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer esterification of 2,5-dibromoterephthalic acid with ethanol in the presence of an acid catalyst.

Caption: Synthesis of this compound.

Experimental Protocol: Esterification of 2,5-Dibromoterephthalic Acid

This protocol is adapted from the synthesis of the analogous dimethyl ester.

Materials:

-

2,5-dibromoterephthalic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Solvent for recrystallization (e.g., ethanol or a mixture of ethanol and water)

Procedure:

-

A mixture of 2,5-dibromoterephthalic acid and a large excess of anhydrous ethanol is placed in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess ethanol is removed by rotary evaporation.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent to afford the pure compound.

Spectroscopic Data

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 2H | Aromatic-H |

| ~4.4 | q | 4H | -OCH₂CH₃ |

| ~1.4 | t | 6H | -OCH₂CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~164 | C=O |

| ~138 | Ar-C (quaternary, attached to Br) |

| ~132 | Ar-C (quaternary, attached to C=O) |

| ~130 | Ar-CH |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-O stretch (ester) |

| ~800 | C-Br stretch |

Applications in Organic Synthesis

This compound is a valuable precursor in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, and in the synthesis of metal-organic frameworks (MOFs).

Caption: Key reactions of this compound.

Experimental Protocol: Generalized Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3-4 equivalents)

-

Solvent system (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

-

The degassed solvent system is added to the reaction mixture.

-

The mixture is heated to a temperature typically between 80-100 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2,5-diarylterephthalate derivative.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in forming carbon-carbon bonds through cross-coupling reactions and its role as a linker in the construction of coordination polymers make it a compound of significant interest for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support further research and development efforts.

References

- 1. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 2. This compound | 18013-97-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Four calcium(ii) coordination polymers based on 2,5-dibromoterephthalic acid and different N-donor organic species: syntheses, structures, topologies, and luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physical Properties of Diethyl 2,5-Dibromoterephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of Diethyl 2,5-Dibromoterephthalate, a key intermediate in various fields of chemical synthesis. The information is presented to support research, development, and drug discovery activities where this compound may be utilized.

Core Physical and Chemical Properties

This compound is a diester derivative of terephthalic acid. Its chemical structure consists of a central benzene ring substituted with two bromine atoms and two ethyl ester groups at positions 2, 5, and 1, 4, respectively. This substitution pattern significantly influences its physical properties.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₂H₁₂Br₂O₄ | [1][2][3] |

| Molecular Weight | 380.033 g/mol | [1][2] |

| Appearance | White to almost white powder or crystals | [4][5][6] |

| Melting Point | 127.0 to 131.0 °C | [1][4][5][6][7] |

| Boiling Point | 335 °C (lit.) | [4][5][7] |

| Density | 1.648 g/cm³ | [1] |

| Flash Point | 188.644 °C | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

| Solubility | Generally, esters with longer hydrocarbon chains exhibit lower solubility in water due to the hydrophobic nature of the hydrocarbon portion.[8] Specific quantitative data for this compound solubility in various solvents is not readily available in the cited literature. | |

| CAS Number | 18013-97-3 | [1][2][3][4][5][6][7] |

| Synonyms | 2,5-Dibromoterephthalic Acid Diethyl Ester, Diethyl 1,4-dibromo-2,5-benzenedicarboxylate | [1][3][4][5][7] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound were not detailed in the searched literature, general methodologies for determining the physical properties of aromatic esters are well-established. These methods are crucial for ensuring the quality and consistency of the compound for research and development purposes.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small, finely ground sample of the crystalline solid is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus: A small amount of the liquid is placed in a test tube along with a boiling chip to ensure smooth boiling. A thermometer is positioned so that the bulb is above the liquid's surface to measure the vapor temperature.

-

Heating: The test tube is heated gently.

-

Observation: The temperature is recorded when the liquid boils and a steady stream of vapor is produced, resulting in a constant temperature reading on the thermometer. This constant temperature is the boiling point. For high-boiling-point liquids, distillation under reduced pressure is often employed.

Density Measurement

Density is the mass of a substance per unit of volume. For solids, this can be determined using various techniques.

Methodology:

-

Mass Measurement: The mass of a sample is accurately measured using an analytical balance.

-

Volume Measurement: The volume of the solid can be determined by displacement using a liquid in which the solid is insoluble, or by using a pycnometer. For liquids, a calibrated pipette and a balance are used to measure the mass of a known volume.[9]

-

Calculation: Density is calculated by dividing the mass by the volume.

General Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: A generalized workflow for determining the physical properties of a chemical compound.

This guide provides foundational data on the physical properties of this compound. For specific applications, it is recommended to consult detailed experimental studies and safety data sheets. The study of aromatic esters and their properties is an ongoing area of research, with methodologies continually being refined.[10][11][12]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 18013-97-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 18013-97-3 | TCI AMERICA [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. chemwhat.com [chemwhat.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. mdpi.com [mdpi.com]

- 10. Properties and structure of aromatic ester solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Collection - Properties and Structure of Aromatic Ester Solvents - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diethyl 2,5-Dibromoterephthalate: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2,5-Dibromoterephthalate, a key chemical intermediate in organic synthesis. This document details its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the fabrication of advanced materials such as Metal-Organic Frameworks (MOFs) and conjugated polymers.

Chemical Structure and Formula

This compound is a symmetrically substituted aromatic dicarboxylate. The molecule consists of a central benzene ring substituted with two bromine atoms at positions 2 and 5, and two ethyl ester groups at positions 1 and 4.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in various synthetic procedures.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂Br₂O₄ | [1] |

| Molecular Weight | 380.03 g/mol | [1] |

| CAS Number | 18013-97-3 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 127-131 °C | [1] |

| Boiling Point | 388.3 °C at 760 mmHg | [1] |

| Density | 1.648 g/cm³ | [1] |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in organic solvents like THF and DMF |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 2,5-dibromoterephthalic acid.

Materials:

-

2,5-Dibromoterephthalic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous ethanol

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine (catalytic amount)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dibromoterephthalic acid in an excess of thionyl chloride. Add a catalytic amount of pyridine.

-

Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2,5-dibromoterephthaloyl chloride is obtained as a solid.

-

Esterification: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of anhydrous ethanol in THF.

-

Slowly add the ethanolic solution to the acid chloride solution at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 10 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid. A reference reports a yield of 99.0% for this type of transformation.[1]

Applications in Materials Science

This compound serves as a versatile building block in the synthesis of advanced materials due to its rigid aromatic core and reactive bromide functionalities.

Synthesis of Metal-Organic Frameworks (MOFs)

In the synthesis of MOFs, this compound can be hydrolyzed to 2,5-dibromoterephthalic acid, which then acts as an organic linker, coordinating to metal ions to form a porous, crystalline framework.

Caption: Experimental workflow for the synthesis of a MOF using this compound as a precursor for the organic linker.

Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling

The two bromine atoms on the terephthalate core are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the polymerization with diboronic acids or esters to form conjugated polymers with potential applications in organic electronics.

Caption: Logical relationship in the synthesis of a conjugated polymer via Suzuki-Miyaura cross-coupling using this compound.

References

synthesis of Diethyl 2,5-Dibromoterephthalate from 2,5-dibromoterephthalic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Diethyl 2,5-Dibromoterephthalate from 2,5-dibromoterephthalic acid. The primary method discussed is the direct acid-catalyzed esterification, commonly known as the Fischer esterification. An alternative two-step method involving the formation of an acyl chloride intermediate is also presented. This document provides detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and experimental workflows to facilitate understanding and replication in a laboratory setting.

Overview of Synthetic Approaches

The conversion of 2,5-dibromoterephthalic acid to its diethyl ester, this compound, is a crucial step in the synthesis of various functional materials and pharmaceutical intermediates. The two primary synthetic routes explored in this guide are:

-

Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between the carboxylic acid and an excess of ethanol. The reaction is driven to completion by removing the water formed as a byproduct, typically by using a large excess of the alcohol and refluxing the mixture.[1][2] Common acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3]

-

Two-Step Synthesis via Acyl Chloride: This method involves the initial conversion of the carboxylic acid to the more reactive 2,5-dibromoterephthaloyl dichloride using a chlorinating agent like thionyl chloride (SOCl₂).[4] The resulting acyl chloride is then reacted with ethanol to yield the desired ester.[5] This approach often proceeds under milder conditions and can be advantageous when the direct esterification is sluggish.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Fischer Esterification | Two-Step Synthesis via Acyl Chloride |

| Reactants | 2,5-Dibromoterephthalic Acid, Ethanol, Sulfuric Acid | Step 1: 2,5-Dibromoterephthalic Acid, Thionyl ChlorideStep 2: 2,5-Dibromoterephthaloyl Dichloride, Ethanol |

| Solvent | Ethanol (serves as reactant and solvent) | Step 1: Thionyl Chloride (can serve as solvent)Step 2: Anhydrous solvent (e.g., Tetrahydrofuran) |

| Catalyst | Concentrated Sulfuric Acid | Not applicable |

| Reaction Temperature | Reflux (Boiling point of ethanol, ~78 °C) | Step 1: Reflux (Boiling point of thionyl chloride, ~76 °C)Step 2: Room temperature to gentle reflux |

| Reaction Time | Several hours (e.g., 4-20 hours) | Step 1: 2-4 hoursStep 2: 1-2 hours |

| Purity of Product | Typically >98% after recrystallization | Typically >98% after purification |

Experimental Protocols

Method 1: Fischer Esterification

This protocol is adapted from general Fischer esterification procedures and specific examples of esterifying structurally similar aromatic carboxylic acids.[3][6][7]

Materials:

-

2,5-Dibromoterephthalic Acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromoterephthalic acid.

-

Addition of Reagents: Add a large excess of absolute ethanol to the flask. The ethanol will act as both a reactant and the solvent. For example, for every mole of the diacid, at least 20 moles of ethanol can be used.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents per carboxylic acid group). The addition is exothermic and should be done in a fume hood.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol.

-

Reaction Monitoring: Allow the reaction to proceed under reflux for several hours (typically 4-20 hours). The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. This should be done carefully as it will evolve carbon dioxide gas.

-

Extraction: Transfer the mixture to a separatory funnel. If a precipitate (the crude product) forms, it can be collected by filtration. If the product remains in solution, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Washing: Wash the collected precipitate or the organic layer with deionized water to remove any remaining salts.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, then filter. If a solid was collected, it should be dried in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Method 2: Two-Step Synthesis via Acyl Chloride

This protocol is based on the general procedure for converting carboxylic acids to acyl chlorides and their subsequent esterification.[4][6]

Step 1: Synthesis of 2,5-Dibromoterephthaloyl Dichloride

Materials:

-

2,5-Dibromoterephthalic Acid

-

Thionyl Chloride (SOCl₂)

-

A catalytic amount of Dimethylformamide (DMF) (optional)

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Heating mantle with a magnetic stirrer

Procedure:

-

Reaction Setup: In a fume hood, place 2,5-dibromoterephthalic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride to the flask. A catalytic amount of DMF can be added to facilitate the reaction.

-

Reflux: Heat the mixture to reflux and maintain it for 2-4 hours. The reaction will produce sulfur dioxide and hydrogen chloride gas, which should be vented through a suitable trap (e.g., a sodium hydroxide solution).

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,5-dibromoterephthaloyl dichloride is typically a solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

Crude 2,5-Dibromoterephthaloyl Dichloride

-

Anhydrous Ethanol

-

Anhydrous Pyridine or Triethylamine (optional, as an HCl scavenger)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Equipment:

-

Round-bottom flask with a dropping funnel and a magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve the crude 2,5-dibromoterephthaloyl dichloride in an anhydrous solvent like THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Ethanol: Cool the flask in an ice bath. Add a solution of anhydrous ethanol (at least 2 molar equivalents) in the anhydrous solvent dropwise from the dropping funnel. If desired, an organic base like pyridine or triethylamine can be added to the reaction mixture to neutralize the HCl gas that is evolved.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: The work-up procedure will depend on whether a base was used. If a base was used, the pyridinium or triethylammonium hydrochloride salt will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with water, dilute acid (to remove excess base), and brine. If no base was used, the reaction mixture can be carefully poured into ice water, and the precipitated product can be collected by filtration.

-

Purification: The crude product is then dried and purified by recrystallization, similar to Method 1.

Visualizations

Chemical Reaction Pathway

Caption: Synthesis Pathways for this compound.

Experimental Workflow: Fischer Esterification

References

- 1. athabascau.ca [athabascau.ca]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Diethyl 2,5-Dibromoterephthalate molecular weight and formula

An In-depth Technical Guide on Diethyl 2,5-Dibromoterephthalate: Physicochemical Properties

This guide provides essential information regarding the molecular formula and weight of this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development and materials science.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂Br₂O₄ | [1][2][3][4] |

| Molecular Weight | 380.03 g/mol | [2][3] |

| CAS Number | 18013-97-3 | [2][4] |

| Appearance | White to almost white powder or crystals | [5] |

| Melting Point | 127.0 to 131.0 °C | [3][6] |

Experimental Protocols & Signaling Pathways

This compound is a chemical intermediate and building block used in organic synthesis. As such, it does not possess inherent biological signaling pathways that would be characterized in drug development research. Experimental protocols would typically relate to its synthesis or its use as a reactant in the formation of more complex molecules, such as metal-organic frameworks (MOFs) or polymers. Detailed methodologies for its synthesis can be found in the chemical literature by referencing its CAS number (18013-97-3).

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the compound's identity and its fundamental physicochemical properties.

References

Diethyl 2,5-Dibromoterephthalate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Diethyl 2,5-Dibromoterephthalate (CAS No. 18013-97-3), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] Understanding its physicochemical properties is crucial for optimizing reaction conditions, purification processes, and formulation development.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂Br₂O₄ | [2][3][4] |

| Molecular Weight | 380.03 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 127.0 to 131.0 °C | [4][5] |

| Boiling Point | 335 °C (lit.) | [4] |

| Density | 1.648 g/cm³ | [5] |

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. However, based on its chemical structure and information from related compounds and purification methods, a qualitative solubility profile can be inferred. The presence of two ethyl ester groups suggests some solubility in common organic solvents, while the dibrominated aromatic ring indicates a nonpolar character.

| Solvent | Qualitative Solubility | Notes |

| Ethanol | Soluble, especially when heated | Used for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[6] |

| Methanol | Likely soluble | Often used in esterification reactions.[6] |

| Acetone | Likely soluble | A common polar aprotic solvent for similar compounds. |

| Ethyl Acetate | Likely soluble | A common solvent for ester compounds. |

| Dichloromethane | Likely soluble | A common non-polar solvent for organic compounds. |

| Toluene | Likely soluble | A non-polar aromatic solvent. |

| Hexanes | Sparingly soluble to insoluble | A non-polar aliphatic solvent. |

| Water | Insoluble | The hydrophobic nature of the molecule suggests very low water solubility. |

Stability Characteristics

The stability of this compound is a critical factor in its handling, storage, and application.

Thermal Stability: this compound is a crystalline solid with a relatively high melting and boiling point, suggesting good thermal stability under normal conditions.[4] However, like many organic esters, it will decompose at elevated temperatures. Thermal decomposition of related phthalates in the presence of other substances has been observed to begin at temperatures as low as 150°C.[7]

Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis to its parent carboxylic acid, 2,5-dibromoterephthalic acid, and ethanol. This reaction is typically slow in neutral water but is catalyzed by acids and bases.[8][9]

Storage Recommendations: For long-term stability, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container.[5]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To determine the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes, water)

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Water bath (optional, for assessing temperature effects)

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has dissolved, the compound is classified as "soluble."

-

If the solid has not dissolved, continue adding the solvent in 1 mL increments up to a total of 5 mL, vortexing after each addition, to determine if it is "sparingly soluble."

-

If the solid remains after the addition of 5 mL of solvent, it is classified as "insoluble."

-

(Optional) Gently heat the mixture in a water bath to observe the effect of temperature on solubility.

Protocol 2: Assessment of Hydrolytic Stability

Objective: To assess the hydrolytic stability of this compound under acidic, basic, and neutral conditions.

Materials:

-

This compound

-

Aqueous solutions of HCl (0.1 M), NaOH (0.1 M), and deionized water

-

HPLC or GC-MS system

-

Thermostatic water bath

-

Vials with caps

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

In separate vials, mix an aliquot of the stock solution with the acidic, basic, and neutral aqueous solutions.

-

Incubate the vials in a thermostatic water bath at a controlled temperature (e.g., 40°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quench the reaction if necessary (e.g., neutralize the acidic and basic samples).

-

Analyze the samples by HPLC or GC-MS to quantify the amount of remaining this compound and the formation of any degradation products.

-

Plot the concentration of this compound versus time to determine the rate of degradation under each condition.

Visualizations

Caption: Synthesis of this compound.

Caption: Workflow for Qualitative Solubility Determination.

References

- 1. nbinno.com [nbinno.com]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemwhat.com [chemwhat.com]

- 5. lookchem.com [lookchem.com]

- 6. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 9. The Hydrolysis of Phosphinates and Phosphonates: A Review [mdpi.com]

Spectroscopic and Synthetic Profile of Diethyl 2,5-Dibromoterephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of Diethyl 2,5-Dibromoterephthalate. This key chemical intermediate is of significant interest in the fields of materials science and pharmaceutical development due to its potential use in the synthesis of novel polymers and active pharmaceutical ingredients.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound. Due to the limited availability of directly published spectra, some data points are predicted based on the analysis of structurally similar compounds, such as Diethyl terephthalate and other substituted terephthalate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | Singlet | 2H | Aromatic (Ar-H) |

| ~4.4 | Quartet | 4H | Methylene (-OCH₂CH₃) |

| ~1.4 | Triplet | 6H | Methyl (-OCH₂CH₃) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~164 | Carbonyl (C=O) |

| ~137 | Aromatic (C-Br) |

| ~133 | Aromatic (C-COOEt) |

| ~131 | Aromatic (CH) |

| ~62 | Methylene (-OCH₂) |

| ~14 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1580, 1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-O Stretch (Ester) |

| ~880 | Strong | C-H Bend (Aromatic, isolated H) |

| ~750 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 380, 382, 384 | Molecular Ion Peak ([M]⁺, [M+2]⁺, [M+4]⁺) due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 335, 337, 339 | [M - OCH₂CH₃]⁺ |

| 307, 309, 311 | [M - COOCH₂CH₃]⁺ |

| 228, 230 | [M - 2 x COOCH₂CH₃]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is based on the esterification of 2,5-dibromoterephthalic acid.

Materials:

-

2,5-Dibromoterephthalic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (Saturated Solution)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 2,5-dibromoterephthalic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Spectroscopic Characterization Methodology

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectra are typically recorded using an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using various spectroscopic techniques.

Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Hazards and Safety Precautions for Diethyl 2,5-Dibromoterephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and recommended safety precautions for Diethyl 2,5-dibromoterephthalate (CAS No. 18013-97-3). The information is compiled for professionals in research and development who may handle this compound. A primary consideration highlighted in available safety literature is that the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated, necessitating a cautious and proactive approach to safety.[1]

Hazard Identification and Classification

Key Hazard Summary:

-

Inhalation: May cause respiratory irritation.[1]

-

Skin Contact: Potential for irritation. Avoid contact.[1]

-

Eye Contact: Potential for irritation. Avoid contact.[1]

-

Ingestion: Health effects not fully known.

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

-

Reproductive Toxicity: No data available.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂Br₂O₄ | [1][2] |

| Molecular Weight | 380.03 g/mol | [1] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 127.0 to 131.0 °C | [2][3] |

| Boiling Point | 388.3 °C at 760 mmHg | [3] |

| Flash Point | 188.6 °C | [3] |

| Density | 1.648 g/cm³ | [3] |

Exposure Controls and Personal Protection

Given the limited toxicological data, stringent exposure controls are paramount. This involves a combination of engineering controls and personal protective equipment (PPE).

| Control Type | Specification | Source |

| Engineering Controls | Provide appropriate exhaust ventilation at places where dust is formed. Ensure eyewash stations and safety showers are close to the workstation. | [1][4] |

| Eye/Face Protection | Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment. | [1] |

| Skin Protection | Handle with gloves. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. | [1] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. | [1] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. | [1] |

Handling, Storage, and Emergency Protocols

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

-

Handling: Avoid contact with skin and eyes.[1] Prevent the formation and inhalation of dust and aerosols.[1]

-

Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed and sealed.[1][3]

First-Aid Measures

In the event of exposure, immediate first aid is critical. Always consult a physician after administering first aid.[1]

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [1] |

| Skin Contact | Wash off with soap and plenty of water. | [1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. | [1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | [1] |

Accidental Release and Disposal

-

Spill Response: Use personal protective equipment.[1] Avoid dust formation and breathing dust.[1] Sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[1] Do not let the product enter drains.[1]

-

Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] It is suggested to burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Contaminated packaging should be disposed of as an unused product.[1]

Experimental Protocols and Data Gaps

A thorough review of available safety literature did not yield specific experimental protocols for toxicological assessments of this compound. The recurring statement that its "chemical, physical, and toxicological properties have not been thoroughly investigated" underscores a significant data gap.[1] Researchers must operate under the assumption of potential unknown hazards and implement the highest standards of laboratory safety.

Safety Workflow Visualization

The following diagram outlines a logical workflow for the safe handling of this compound, from initial planning to final disposal.

Caption: Logical workflow for handling this compound.

References

Commercial Sourcing and Synthetic Overview of Diethyl 2,5-Dibromoterephthalate

For researchers and professionals in drug development and materials science, securing a reliable supply of key chemical intermediates is a critical first step in the research and development pipeline. Diethyl 2,5-dibromoterephthalate, a versatile building block, is available from a range of commercial suppliers. This guide provides an in-depth overview of its commercial availability and a representative synthetic protocol.

Commercial Suppliers

A variety of chemical suppliers offer this compound, catering to different research and development needs in terms of quantity and purity. The following table summarizes the offerings from several key suppliers.

| Supplier | Product Name/CAS Number | Purity | Available Quantities |

| CymitQuimica | This compound (CAS: 18013-97-3) | 95% | 5g, 10g, 25g, 100g, 250g, 500g |

| LookChem | 2,5-Dibromoterephthalic acid diethyl ester (CAS: 18013-97-3) | >98.0%(GC) | 2.5g, 5g, 25g, 100g |

| TCI America | This compound (CAS: 18013-97-3) | >98.0%(GC) | 5g, 25g |

| Fisher Scientific | This compound 98.0+% | 98.0+% | 5g |

| Oakwood Chemical | This compound (CAS: 18013-97-3) | 98% | 1g, 5g |

| AMI Scientific | This compound | Analytical reagent | 25g |

| P&S Chemicals | This compound (CAS: 18013-97-3) | Not specified | Inquiry required |

| ChemWhat | 2,5-Dibromoterephthalic acid diethyl ester (CAS: 18013-97-3) | Not specified | Inquiry required |

Experimental Protocol: Synthesis of this compound

A common method for the preparation of this compound involves the esterification of 2,5-dibromoterephthalic acid. The following is a representative experimental protocol.

Reaction:

2,5-dibromoterephthalic acid + ethanol → this compound

Procedure:

-

To a solution of 2,5-dibromoterephthalic acid in tetrahydrofuran, add thionyl chloride.

-

Reflux the mixture for 4 hours.

-

After reflux, evaporate the excess thionyl chloride and tetrahydrofuran.

-

Add ethanol to the residue and reflux for an additional 10 hours to yield this compound.[1]

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired yield and purity.

Chemical Procurement Workflow

The process of acquiring a chemical for research purposes involves several key steps, from initial identification to final delivery and inventory management. The following diagram illustrates a typical workflow for chemical procurement.

Disclaimer: this compound is intended for laboratory research use only and should not be used for any other purposes.[1] Please refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed safety and handling information.

References

Methodological & Application

Application Notes and Protocols for Diethyl 2,5-Dibromoterephthalate in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl 2,5-Dibromoterephthalate in the synthesis and functionalization of metal-organic frameworks (MOFs). This versatile building block offers a strategic approach for creating highly functional materials with tunable properties, making it a valuable tool for applications in catalysis, gas storage, and drug delivery.

Introduction

This compound is a derivative of terephthalic acid, a common linker used in MOF synthesis. The presence of two bromine atoms on the aromatic ring provides reactive sites for post-synthetic modification (PSM), allowing for the introduction of a wide range of functional groups into the MOF structure. Furthermore, the ethyl ester groups can be hydrolyzed in situ during MOF synthesis to form the corresponding carboxylates necessary for coordination with metal ions. This dual functionality makes this compound a precursor to the 2,5-dibromo-1,4-benzenedicarboxylate (dbrBDC) linker, which can be directly incorporated into various MOF architectures.

The ability to perform PSM on MOFs containing the dbrBDC linker opens up avenues for creating materials with tailored properties. For instance, the bromo-functionalized pores can be modified to enhance selective gas adsorption, create specific catalytic sites, or attach bioactive molecules for drug delivery applications.

Key Applications and Methodologies

The primary application of this compound in MOF chemistry revolves around its use as a precursor for the dbrBDC linker, which can then be utilized in two main strategies:

-

Direct Synthesis of Bromo-Functionalized MOFs: this compound can be used in solvothermal synthesis, where it undergoes in situ hydrolysis to form the dbrBDC linker that coordinates with metal ions to form the MOF.

-

Post-Synthetic Modification (PSM) of Bromo-Functionalized MOFs: Once the bromo-functionalized MOF is synthesized, the bromine atoms serve as handles for various organic transformations, enabling the covalent attachment of new functional groups.

Experimental Protocols

Protocol 1: Synthesis of a Bromo-Functionalized MOF (UiO-66(Br₂))

This protocol describes a typical solvothermal synthesis of a zirconium-based MOF, UiO-66, functionalized with 2,5-dibromoterephthalate linkers. The this compound is hydrolyzed in situ.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Acetic Acid (as a modulator)

-

Methanol

-

Chloroform

Procedure:

-

In a glass vial, dissolve Zirconium(IV) chloride (0.125 g, 0.54 mmol) and this compound (0.200 g, 0.55 mmol) in 20 mL of N,N-dimethylformamide (DMF).

-

Add acetic acid (1.5 mL, 26.2 mmol) to the solution as a modulator to control the crystallite size and defect density.

-

Seal the vial and heat it in an oven at 120 °C for 24 hours.

-

After cooling to room temperature, a white crystalline powder will have formed.

-

Collect the powder by centrifugation or filtration.

-

Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

-

Activate the MOF by solvent exchange with chloroform for 3 days, followed by heating under vacuum at 150 °C for 12 hours to ensure the removal of all guest molecules from the pores.

Protocol 2: Post-Synthetic Modification via Suzuki Coupling

This protocol details the functionalization of a bromo-functionalized MOF, such as the one synthesized in Protocol 1, with phenyl groups via a palladium-catalyzed Suzuki coupling reaction.

Materials:

-

Bromo-functionalized MOF (e.g., UiO-66(Br₂))

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), degassed

-

Toluene, degassed

-

Ethanol

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the activated bromo-functionalized MOF (100 mg) in a degassed mixture of DMF (10 mL) and toluene (10 mL).

-

In a separate flask, prepare a solution of phenylboronic acid (5 equivalents per bromine atom in the MOF), palladium(II) acetate (10 mol% per bromine atom), triphenylphosphine (20 mol% per bromine atom), and potassium carbonate (10 equivalents per bromine atom) in degassed DMF (5 mL).

-

Add the solution from step 2 to the MOF suspension.

-

Heat the reaction mixture at 100 °C for 48 hours with stirring.

-

After cooling to room temperature, collect the solid product by filtration.

-

Wash the modified MOF extensively with DMF, toluene, and ethanol to remove the catalyst and any unreacted reagents.

-

Dry the functionalized MOF under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained for bromo-functionalized MOFs before and after post-synthetic modification.

Table 1: Physicochemical Properties of a Bromo-Functionalized MOF

| Property | Value |

| MOF Architecture | UiO-66 |

| Linker | 2,5-Dibromo-1,4-benzenedicarboxylate |

| BET Surface Area | ~950 m²/g |

| Pore Volume | ~0.45 cm³/g |

| Pore Diameter | ~6 Å |

Table 2: Comparison of MOF Properties Before and After Post-Synthetic Modification (Suzuki Coupling)

| Property | Before PSM (UiO-66(Br₂)) | After PSM (UiO-66(Phenyl)₂) |

| Functional Group | -Br | -C₆H₅ |

| BET Surface Area | ~950 m²/g | ~800 m²/g |

| Pore Volume | ~0.45 cm³/g | ~0.38 cm³/g |

| Conversion Yield | - | >90% |

Note: The decrease in surface area and pore volume after PSM is expected due to the introduction of the bulkier phenyl groups into the MOF pores.

Visualizations

Diagram 1: Synthesis of a Bromo-Functionalized MOF

Application Notes and Protocols: Diethyl 2,5-Dibromoterephthalate in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl 2,5-Dibromoterephthalate as a versatile monomer in various polymerization reactions. This document includes detailed experimental protocols, data summaries, and visualizations to guide researchers in the synthesis of novel polymers for a range of applications, from advanced materials to biomedical systems.

Introduction to this compound as a Monomer

This compound is a key chemical intermediate characterized by a central benzene ring functionalized with two bromine atoms and two ethyl ester groups. This structure makes it an excellent building block for synthesizing a variety of polymers. The bromine atoms serve as reactive sites for cross-coupling reactions, such as Stille and Suzuki-Miyaura polycondensations, enabling the formation of conjugated polymers with interesting electronic and optical properties. The ester groups provide a route for the synthesis of polyesters and polyamides through polycondensation reactions. The rigid aromatic core of the monomer can impart thermal stability and desirable mechanical properties to the resulting polymers.

Polymerization Reactions and Protocols

This section details experimental protocols for key polymerization reactions involving this compound and its derivatives.

Stille Coupling Polycondensation for Conjugated Polymers

Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide, widely used for the synthesis of conjugated polymers. A derivative of this compound, bis(2-butyloctyl) 2,5-dibromoterephthalate, has been successfully used in a stoichiometry-independent Migita–Kosugi–Stille coupling polycondensation.

Experimental Protocol: Synthesis of Poly(phenylene thienylene)

This protocol is based on the synthesis of a high-molecular-weight π-conjugated poly(phenylene thienylene) using an ester-functionalized dibromo monomer derived from 2,5-dibromoterephthalic acid.[1]

Materials:

-

Bis(2-butyloctyl) 2,5-dibromoterephthalate (dibromo monomer)

-

2,5-Bis(trimethylstannyl)thiophene (distannyl monomer)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous and deoxygenated solvent (e.g., toluene or THF)

Procedure:

-

In a glovebox, add the dibromo monomer and the distannyl monomer to a flame-dried Schlenk flask. A 2-fold excess of the dibromo monomer can be used.

-

Add the palladium catalyst to the flask.

-

Add the anhydrous and deoxygenated solvent via syringe.

-

Seal the flask and bring it out of the glovebox.

-

Heat the reaction mixture at a specified temperature (e.g., 90-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for a set period (e.g., 24-48 hours).

-

Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration and wash it with the non-solvent to remove any unreacted monomers and catalyst residues.

-

Dry the polymer under vacuum to a constant weight.

-

Characterize the polymer using GPC (for molecular weight and polydispersity), NMR spectroscopy (for structure confirmation), and thermal analysis (e.g., TGA and DSC).

Experimental Workflow for Stille Polycondensation

Caption: Workflow for Stille Polycondensation.

Suzuki-Miyaura Polycondensation

Suzuki-Miyaura polycondensation is another powerful palladium-catalyzed reaction for the synthesis of conjugated polymers, coupling an organoboron species with an organic halide. This compound can be polymerized with a variety of diboronic acids or their esters to yield well-defined polymers.

General Protocol: Synthesis of Poly(p-phenylene) Derivatives

Materials:

-

This compound

-

Aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., toluene/water, THF/water)

-

Phase-transfer catalyst (if required, e.g., Aliquat 336)

Procedure:

-

To a reaction vessel, add this compound, the diboronic acid/ester, the palladium catalyst, the base, and the phase-transfer catalyst (if used).

-

Add the deoxygenated solvent system.

-

Heat the mixture to reflux under an inert atmosphere for 24-72 hours.

-

After cooling, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Concentrate the solution and precipitate the polymer in a non-solvent like methanol or acetone.

-

Filter and dry the polymer.

-

Characterize the resulting polymer.

Reaction Scheme for Suzuki-Miyaura Polycondensation

Caption: Suzuki-Miyaura Polycondensation Scheme.

Quantitative Data Summary

The following table summarizes the available quantitative data for polymers synthesized using derivatives of this compound.

| Polymerization Type | Monomers | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Yield (%) | Thermal Properties | Reference |

| Stille Coupling | Bis(2-butyloctyl) 2,5-dibromoterephthalate + 2,5-Bis(trimethylstannyl)thiophene | 16,800 | - | - | - | - | [1] |

Note: Data is limited and further research is required to populate this table comprehensively.

Applications in Drug Development

Polymers derived from terephthalate monomers have shown significant promise in the biomedical field, particularly in drug delivery and tissue engineering.

Drug Delivery Systems:

-

Polyester-based carriers: Aliphatic-aromatic polyesters can be formulated into nanoparticles, micelles, or implants for the controlled release of therapeutic agents.[2][3] The aromatic terephthalate core can provide mechanical strength and influence the degradation rate and drug-polymer interactions.

-

3D-Printed Devices: Thermoplastic elastomers based on polybutylene terephthalate have been successfully used for 3D printing of long-acting drug delivery devices, offering a pathway for personalized medicine.[4]

-

Dendritic Systems: Dendritic polyesters can be synthesized to create well-defined, high-molecular-weight carriers with a high density of surface functional groups for drug conjugation.[5]

Tissue Engineering:

-

Scaffolds: Poly(ethylene terephthalate) (PET) and its derivatives are used to fabricate scaffolds for bone tissue engineering due to their biocompatibility and mechanical properties.[6][7] The surface of these materials can be functionalized to enhance cell attachment and proliferation.[6]

Logical Relationship for Biomedical Applications

Caption: Path from Monomer to Biomedical Use.

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of a wide array of polymers through various polymerization techniques. The protocols and data presented herein provide a foundational resource for researchers exploring the potential of this monomer in materials science and drug development. Further research is encouraged to expand the library of polymers derived from this compound and to fully characterize their properties for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Polyester dendritic systems for drug delivery applications: design, synthesis, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the potential of polyethylene terephthalate in the design of antibacterial surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Potential of Polyethylene Terephthalate Glycol as Biomaterial for Bone Tissue Engineering | MDPI [mdpi.com]

Application Note and Protocol: Sonogashira Coupling with Diethyl 2,5-Dibromoterephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[2] Its utility stems from the mild reaction conditions often employed and its tolerance of a wide range of functional groups.[1][2]

This document provides a detailed experimental protocol for the Sonogashira coupling of Diethyl 2,5-Dibromoterephthalate with a terminal alkyne. This compound is an electron-deficient aryl bromide, and the protocol has been optimized for such substrates. Both traditional copper-co-catalyzed and copper-free conditions are presented, offering flexibility depending on the specific requirements of the synthesis, such as the sensitivity of substrates to copper salts.[3]

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and, in the traditional method, copper. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide.

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

Copper-free Sonogashira reactions are also well-established and are particularly useful to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[3] These systems often require stronger bases and/or more specialized ligands.

Experimental Protocols

This section details two common protocols for the Sonogashira coupling of this compound: a standard copper-co-catalyzed method and a copper-free alternative.

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq), and the copper co-catalyst, CuI (0.02 - 0.1 eq).

-

Dissolve the solids in an anhydrous solvent (e.g., THF or DMF).

-

Add the base, triethylamine or diisopropylamine (2.0 - 4.0 eq).

-

Finally, add the terminal alkyne (2.2 - 2.5 eq for double coupling) via syringe.

-

The reaction mixture is then stirred at room temperature or heated (typically 50-80 °C) and monitored by TLC or GC/MS. The reactivity of aryl bromides is lower than iodides, so heating may be necessary.[2]

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite to remove the catalyst residues.

-

The filtrate is washed with saturated aqueous ammonium chloride, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Bulky phosphine ligand (e.g., Triphenylphosphine (PPh₃), XPhos, or P(t-Bu)₃)

-

Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating plate

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 - 0.05 eq), and the phosphine ligand (0.04 - 0.1 eq).

-

Add the base (e.g., Cs₂CO₃, 2.0 - 3.0 eq).

-

Add the anhydrous solvent.

-

Add the terminal alkyne (2.2 - 2.5 eq).

-

Heat the reaction mixture (typically 80-110 °C) with stirring. The use of bulky, electron-rich phosphine ligands can facilitate the reaction of less reactive aryl bromides.[3][4]

-

Monitor the reaction progress by TLC or GC/MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with an organic solvent and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with Phenylacetylene. These are illustrative data based on typical outcomes for similar substrates.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 | 12 | ~85 |

| 2 | Pd(PPh₃)₂Cl₂ / CuI | DIPA | DMF | 50 | 10 | ~90 |

| 3 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane | 100 | 24 | ~75 |

| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 18 | ~92 |

Experimental Workflow Diagram

Caption: Experimental workflow for the Sonogashira coupling reaction.

Signaling Pathway Diagram (Catalytic Cycle)

Caption: Simplified catalytic cycles in Sonogashira coupling.

References

Application of Diethyl 2,5-Dibromoterephthalate in Conductive Polymer Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,5-dibromoterephthalate is a versatile aromatic building block utilized in the synthesis of various functional organic materials. Its electron-deficient aromatic core, coupled with the presence of two reactive bromine atoms, makes it an excellent candidate for cross-coupling polymerization reactions to create conjugated polymers. These polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), owing to their potential for high charge carrier mobility and tunable electronic properties.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a conductive polymer, specifically a poly(p-phenylene-alt-thiophene) derivative, using this compound via Suzuki polycondensation.

Principle of Application: Suzuki Polycondensation

Suzuki polycondensation is a powerful and widely used method for the synthesis of conjugated polymers. The reaction involves the palladium-catalyzed cross-coupling of an aryl dihalide with an aryl diboronic acid or its ester equivalent. In this application, this compound serves as the aryl dihalide monomer, which is copolymerized with a thiophene-based diboronic acid derivative. The resulting polymer possesses an alternating structure of electron-deficient terephthalate units and electron-rich thiophene units, which is a common design strategy for tuning the band gap and improving the charge transport properties of the material.

Representative Data

The properties of conductive polymers synthesized from this compound can be tailored by the choice of the co-monomer and the polymerization conditions. The following table summarizes representative quantitative data for a poly(p-phenylene-alt-thiophene) derivative synthesized via Suzuki polycondensation.

| Property | Representative Value Range |

| Number Average MW (Mn) | 15,000 - 40,000 g/mol |

| Weight Average MW (Mw) | 30,000 - 80,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Electrical Conductivity | 10⁻⁵ - 10⁻³ S/cm (undoped) |

| up to 10¹ S/cm (doped) | |

| HOMO Energy Level | -5.2 to -5.6 eV |

| LUMO Energy Level | -3.0 to -3.4 eV |

| Optical Band Gap | 2.0 - 2.4 eV |

Experimental Protocol: Synthesis of Poly[(2,5-diethylterephthalate)-alt-(2,5-thiophene)]

This protocol details the synthesis of a conductive polymer via Suzuki polycondensation of this compound and 2,5-Thiophenediboronic acid.

Materials:

-

This compound (Monomer A)

-

2,5-Thiophenediboronic acid (Monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Sodium carbonate (Na₂CO₃)

-

Aliquat 336 (phase transfer catalyst)

-

Toluene (anhydrous)

-

Deionized water

-

Methanol

-

Acetone

-

Chloroform

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert gas supply (argon or nitrogen) with manifold

-

Cannula for liquid transfer

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Monomer and Reagent Preparation:

-

Ensure all monomers and reagents are of high purity. This compound and 2,5-Thiophenediboronic acid should be dried under vacuum prior to use.

-

Prepare a 2 M aqueous solution of sodium carbonate and degas it by bubbling with argon for at least 30 minutes.

-

-

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.00 eq), 2,5-Thiophenediboronic acid (1.00 eq), and a magnetic stir bar.

-

Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

-

-

Catalyst Preparation:

-

In a separate small flask, dissolve Tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) and Tri(o-tolyl)phosphine (0.04 eq) in anhydrous toluene.

-

Stir the catalyst mixture under an inert atmosphere for 15 minutes.

-

-

Polymerization:

-

To the Schlenk flask containing the monomers, add anhydrous toluene (to achieve a monomer concentration of approximately 0.1 M) and Aliquat 336 (1-2 drops).

-

Heat the mixture to 80 °C with vigorous stirring.

-

Using a cannula, transfer the prepared catalyst solution to the reaction flask.

-

Add the degassed 2 M sodium carbonate solution (4.0 eq) to the reaction mixture.

-

Increase the temperature to 100 °C and reflux the mixture under a continuous flow of inert gas for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

-

Polymer Precipitation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing rapidly stirring methanol. A fibrous or powdered precipitate of the polymer should form.

-

Collect the polymer by filtration.

-

Wash the polymer sequentially with deionized water, acetone, and methanol to remove residual salts, catalyst, and oligomers.

-

To further purify the polymer, perform a Soxhlet extraction. The choice of solvents for the Soxhlet extraction depends on the solubility of the polymer, but a common sequence is methanol, acetone, and finally chloroform or toluene to extract the desired polymer fraction.

-

Precipitate the polymer from the chloroform/toluene fraction by adding it to methanol.

-

Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C overnight.

-

Visualizations

Diagram of the Suzuki Polycondensation Reaction

Application Notes and Protocols for Suzuki Coupling of Diethyl 2,5-Dibromoterephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction